molecular formula C19H27Cl3N2O B414394 N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide CAS No. 324068-54-4

N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide

Cat. No.: B414394
CAS No.: 324068-54-4
M. Wt: 405.8g/mol
InChI Key: VVCFQNPIHDNFSB-UHFFFAOYSA-N
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Description

N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trichloroethyl group attached to an azepane ring, which is further connected to a tert-butylbenzamide moiety. The presence of these functional groups imparts distinct chemical and physical characteristics to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Introduction of the Trichloroethyl Group: The trichloroethyl group is introduced via nucleophilic substitution reactions using trichloroethanol and suitable leaving groups.

    Coupling with Benzamide: The final step involves coupling the azepane-trichloroethyl intermediate with 4-tert-butylbenzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-chlorobenzamide
  • N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-2-methylbenzamide

Uniqueness

N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic effects. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27Cl3N2O/c1-18(2,3)15-10-8-14(9-11-15)16(25)23-17(19(20,21)22)24-12-6-4-5-7-13-24/h8-11,17H,4-7,12-13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCFQNPIHDNFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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